molecular formula C15H12BrNO2S B305291 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole

Cat. No. B305291
M. Wt: 350.2 g/mol
InChI Key: STRXECVLIUZAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole is not fully understood. However, it is believed that this compound may exert its effects through the inhibition of specific enzymes or pathways within cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole has been shown to possess a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yield using the optimized synthesis method. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole. One potential direction is the further investigation of its antimicrobial properties, with the goal of developing new antibiotics. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential as an anticancer agent. Finally, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole involves the reaction of 3-bromo-4,5-dimethoxyaniline with 2-chlorobenzenethiol in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole has been studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H12BrNO2S/c1-18-12-8-9(7-10(16)14(12)19-2)15-17-11-5-3-4-6-13(11)20-15/h3-8H,1-2H3

InChI Key

STRXECVLIUZAQN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC

Origin of Product

United States

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